8-Bromo-1-methoxyisoquinoline

Description

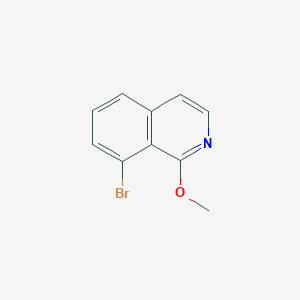

8-Bromo-1-methoxyisoquinoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is an isoquinoline derivative, characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 1st position on the isoquinoline ring. This compound is of interest due to its potential therapeutic and industrial applications.

Properties

IUPAC Name |

8-bromo-1-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDXUQNRTQWSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-methoxyisoquinoline can be achieved through several methods. One common approach involves the bromination of 1-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . Another method involves the use of Jackson’s modification of the Pomeranz-Fritsch ring synthesis, which includes the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base, followed by borohydride reduction and subsequent cyclization under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups at the 8th position.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide in chloroform.

Reduction: Sodium borohydride in methanol or ethanol.

Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

Substitution Products: Amino or thiol derivatives.

Oxidation Products: Quinoline derivatives.

Coupling Products: Functionalized isoquinoline derivatives.

Scientific Research Applications

8-Bromo-1-methoxyisoquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

8-Bromo-3-methoxyisoquinoline: Similar structure but with the methoxy group at the 3rd position.

8-Bromoisoquinoline: Lacks the methoxy group.

1-Methoxyisoquinoline: Lacks the bromine atom.

Uniqueness

8-Bromo-1-methoxyisoquinoline is unique due to the presence of both the bromine atom and methoxy group, which confer distinct chemical and biological properties.

Biological Activity

8-Bromo-1-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, notable for its unique structural features, including a bromine atom and a methoxy group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom enhances its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or modulation of cellular signaling pathways, contributing to its antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. It has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Standard Drug MIC µg/mL |

|---|---|---|

| Staphylococcus aureus | 4-16 | 0.125-0.5 |

| Escherichia coli | 10-30 | 0.125-0.5 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines.

| Cell Line | IC50 (mM) | Comparison Drug IC50 (mM) |

|---|---|---|

| HeLa (cervical cancer) | 5-19 | Cisplatin: 21.02 |

| MCF-7 (breast cancer) | 7-49 | Cisplatin: 27.73 |

| A549 (lung cancer) | 10-30 | Cisplatin: 21.02 |

| A2780 (ovarian cancer) | 10-38 | Cisplatin: 27.73 |

The compound demonstrated higher selectivity towards cancer cells compared to normal fibroblasts, indicating its potential as a targeted therapy .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinoline derivatives, including this compound, against clinical isolates of bacteria. The results showed that this compound had lower MIC values than standard antibiotics, suggesting its potential as an effective antimicrobial agent .

- Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on multiple cancer cell lines using the MTT assay method. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects, with IC50 values lower than those of conventional chemotherapeutics like cisplatin.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.